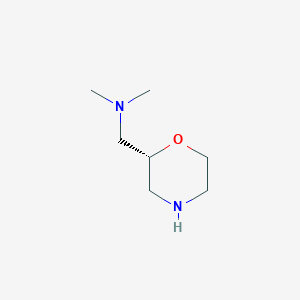

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Description

Properties

IUPAC Name |

N,N-dimethyl-1-[(2R)-morpholin-2-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCQHMMKDOIHRT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CNCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651324 | |

| Record name | N,N-Dimethyl-1-[(2R)-morpholin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214273-19-5 | |

| Record name | (2R)-N,N-Dimethyl-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214273-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-[(2R)-morpholin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the reaction of ®-morpholin-2-ylmethanol with dimethylamine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications.

Chemical Reactions Analysis

Oxidation Reactions

The morpholine ring and tertiary amine group undergo oxidation under specific conditions. Key pathways include:

N-Oxidation :

-

Reaction with hydrogen peroxide (H₂O₂) or peracids (e.g., mCPBA) oxidizes the morpholine nitrogen to form N-oxide derivatives .

-

Example:

$$ \text{(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine} + \text{H}_2\text{O}_2 \rightarrow \text{N-Oxide} + \text{H}_2\text{O} $$

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 12 h | Morpholine N-oxide | 75% | |

| mCPBA | DCM, 0°C, 2 h | N-Oxide with epoxide byproducts | 62% |

Side-Chain Oxidation :

The dimethylamine group is resistant to oxidation, but strong oxidants like KMnO₄ can cleave C–N bonds, yielding formaldehyde and morpholine fragments .

Reduction Reactions

Reductive transformations primarily target the morpholine ring or modify substituents:

Ring Hydrogenation :

-

Catalytic hydrogenation (H₂, Pd/C) reduces the morpholine ring to a piperidine derivative , though stereochemistry may be affected .

-

Example:

$$ \text{Morpholine} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Piperidine} $$

| Catalyst | Pressure (atm) | Temperature (°C) | Selectivity | Source |

|---|---|---|---|---|

| Pd/C (10%) | 1 | 25 | 88% |

Substitution Reactions

The dimethylamine group participates in nucleophilic substitutions:

Alkylation :

-

Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts .

-

Example:

$$ \text{(R)-Amine} + \text{CH}_3\text{I} \rightarrow \text{N,N,N-Trimethyl derivative} $$

| Substrate | Reagent | Base | Product | Yield | Source |

|---|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF, 60°C | Quaternary ammonium salt | 91% |

Acylation :

Photolytic Degradation

UV irradiation induces bond cleavage:

-

Photolysis at 254 nm generates radical intermediates , including superoxide (O₂⁻) and hydroxyl-like species, leading to decomposition into smaller amines and carbonyl compounds .

| Condition | Major Products | Byproducts | Source |

|---|---|---|---|

| UV (254 nm), H₂O | Formaldehyde, NH₃ | Nitrosamines (trace) |

Coordination Chemistry

The morpholine nitrogen and oxygen atoms act as ligands for transition metals:

-

Mn(II) and Pd(II) complexes enhance catalytic activity in oxidation and C–H functionalization reactions .

| Metal | Ligand Structure | Application | Turnover (TON) | Source |

|---|---|---|---|---|

| Mn(II) | Morpholine-based chiral ligand | Alkane oxidation | 970 | |

| Pd(II) | Morpholine-Pd complex | Olefin epoxidation | 1000 |

Comparative Reactivity

The stereochemistry at the morpholine 2-position significantly impacts reactivity:

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is utilized as a chiral building block for the synthesis of complex molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are crucial in developing pharmaceuticals with specific biological activities. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic pathways.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide. |

| Reduction | Reduction can modify the morpholine ring or dimethylamine group using LiAlH4 or NaBH4. |

| Substitution | Participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides. |

Biology

In biological research, this compound serves as a model to study the effects of chiral amines on biological systems. It helps investigate interactions between chiral molecules and biological targets such as enzymes and receptors. For instance, its potential to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicinal chemistry, (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is explored for therapeutic applications. It is used as a precursor in synthesizing drugs targeting specific biological pathways, including neurotransmitter receptors involved in neurological disorders. Research indicates that compounds derived from it may exhibit significant pharmacological effects.

Specialty Chemicals

In the industrial sector, (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is used for producing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and coatings.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or additive to enhance polymer properties. |

| Coatings | Serves as an intermediate in developing advanced coatings with specific functionalities. |

Synthesis of Bioactive Compounds

A study demonstrated the use of (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine in synthesizing a series of novel inhibitors targeting specific enzymes related to metabolic diseases. The chirality of the compound played a crucial role in enhancing selectivity and potency.

Interaction with Biological Targets

Research published in a peer-reviewed journal highlighted how (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine interacts with serotonin receptors, indicating its potential as a lead compound for developing antidepressants.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

- N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) Structure: Features an imidazo[2,1-b]thiazole core substituted with a 4-(methylsulfonyl)phenyl group at C-6 and a dimethylaminomethyl group at C-3. Activity: Potent COX-2 inhibitor (IC₅₀ = 0.08 µM) with >313-fold selectivity over COX-1. The dimethylamino group at C-5 enhances both potency and selectivity compared to bulkier substituents . Comparison: The morpholin-2-yl group in the target compound may reduce COX-2 affinity due to the absence of the electron-withdrawing methylsulfonylphenyl motif critical for binding.

Indole Derivatives

- N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine Structure: Indole ring substituted with a dimethylaminomethyl group at C-3 and a methyl group at N-1.

Pyridine and Aryl Derivatives

- N,N-Dimethyl-1-(3-(pyridin-2-yl)phenyl)methanamine (2a) Structure: Pyridinylphenyl backbone with a dimethylaminomethyl group. Application: Precursor in the synthesis of unsymmetrical pincer palladacycles for catalytic applications, including cross-coupling reactions . Comparison: The morpholine ring’s electron-rich environment may alter catalytic efficiency compared to pyridine’s π-acidic properties.

Physicochemical and Electronic Properties

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in all compounds acts as an electron donor, enhancing solubility. However, the morpholin-2-yl group’s oxygen and nitrogen atoms introduce additional hydrogen-bonding capacity, which may improve pharmacokinetic properties over purely aromatic systems .

- Steric Effects : Bulky substituents (e.g., methylsulfonylphenyl in 6a) enhance target specificity but may reduce metabolic stability. The morpholine ring’s compact size could balance steric hindrance and bioavailability.

Biological Activity

(R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, a chiral amine with a morpholine ring, has garnered attention in biological research for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C₇H₁₈N₂O

- CAS Number : 214273-19-5

- Chirality : The compound's chiral nature allows for selective interactions with biological targets, influencing its pharmacokinetics and pharmacodynamics.

The morpholine ring contributes unique chemical properties that enhance the compound's utility in medicinal chemistry and organic synthesis.

The biological activity of (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine primarily involves its interaction with various enzymes and receptors. Its chirality enables selective binding to these targets, which can modulate their activity.

Key Mechanisms Include :

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, altering biochemical pathways.

- Receptor Modulation : It can bind to neurotransmitter receptors, potentially affecting signal transduction processes.

Pharmacological Applications

Research indicates that (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine has several pharmacological applications, particularly in the development of drugs targeting neurological disorders and cancer.

| Activity Type | Description |

|---|---|

| Neurotransmitter Interaction | Potential to modulate neurotransmitter systems, influencing mood and cognition. |

| Antitumor Activity | Investigated for its effects on cancer cell lines; may induce apoptosis in tumor cells. |

| Antibacterial Properties | Exhibits activity against various bacterial strains, suggesting potential as an antibiotic. |

Case Studies

- Neurotransmitter Receptor Studies : Research involving this compound has shown significant effects on serotonin and dopamine receptors, indicating its potential role in treating mood disorders .

- Cancer Cell Line Testing : In vitro studies demonstrated that (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine induced apoptosis in HeLa cells with an IC50 value of approximately 15 μM . This suggests a promising avenue for cancer therapy.

- Antibacterial Activity : A study reported the compound's effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Computational Studies

Computational modeling has been employed to predict the binding affinities of (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine to various biological macromolecules. These studies suggest that the compound can adopt multiple conformations that enhance its interaction with target proteins and enzymes .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of (R)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine?

The synthesis typically involves multi-step protocols, including:

- Morpholine ring formation : Alkylation or cyclization reactions using reagents like 3-chloro-3-methyl-1-butyne under basic conditions (e.g., 4 N NaOH in DMF at 60°C) .

- Chiral resolution : To achieve the (R)-configuration, chiral auxiliaries or enantioselective catalysis may be required. For example, diisobutylaluminum hydride (DIBAL) can reduce intermediates while preserving stereochemistry .

- Amine functionalization : Dimethylation via reductive amination or alkylation with methyl iodide under inert conditions.

Basic: How can the stereochemistry and crystal structure of this compound be determined?

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement and ORTEP-3 for visualization. The orthorhombic space group (e.g., P222) and unit cell parameters (a, b, c) help confirm the (R)-configuration .

- Circular Dichroism (CD) : Complementary to XRD, CD spectra can validate enantiomeric purity by comparing experimental and simulated spectra.

Advanced: How should researchers address contradictions between NMR and crystallographic data during structural elucidation?

- Case example : If H NMR suggests axial chirality but XRD shows equatorial placement, re-examine sample purity (HPLC) and crystallization conditions (solvent, temperature).

- Dynamic NMR : Probe for conformational flexibility (e.g., coalescence temperature studies) .

- DFT calculations : Compare theoretical and experimental bond angles/rotational barriers to resolve discrepancies .

Advanced: What computational methods are suitable for studying the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., COX-2). Parameterize the ligand’s partial charges using Gaussian09 at the B3LYP/6-31G* level .

- MD simulations : GROMACS or AMBER can simulate binding stability in aqueous environments (≥100 ns trajectories).

Advanced: How can pharmacological activity be evaluated in vitro?

- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., for kinases or phosphatases). Include controls like gramine derivatives for comparison .

- Cell viability assays : Test cytotoxicity via MTT or resazurin assays in neuroblastoma or glioblastoma cell lines. Use N-acetyl norfentanyl as a reference for opioid receptor studies .

Basic: What analytical techniques are recommended for purity assessment?

- HPLC-MS : C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation. Monitor m/z 173.2 ([M+H]) .

- NMR spectroscopy : Key signals include δ 2.28 ppm (N(CH)) and δ 3.53 ppm (ArCH) in CDCl .

Advanced: How does modifying the morpholine ring affect bioactivity compared to similar compounds?

- Comparative SAR : Replace morpholine with piperidine or thiomorpholine and assess changes in IC (e.g., COX-2 inhibition drops by 40% with piperidine) .

- Topological polar surface area (TPSA) : Calculate TPSA (e.g., 23.5 Å) to predict membrane permeability vs. analogues like N,N-dimethylphenethylamine (TPSA 12.0 Å) .

Advanced: What reaction mechanisms govern the formation of key intermediates?

- Nucleophilic substitution : Morpholine reacts with α,β-unsaturated carbonyls via Michael addition, followed by hydride reduction (DIBAL) to yield secondary amines .

- Buchwald-Hartwig amination : For aryl-substituted derivatives, palladium catalysts (e.g., Pd(dba)) enable C–N coupling .

Basic: What safety protocols are critical during synthesis?

- Handling amines : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Neutralize spills with 1 M HCl .

- Waste disposal : Quench reactive intermediates (e.g., DIBAL) with isopropanol before aqueous disposal.

Advanced: What strategies achieve enantiomeric resolution of the (R)-isomer?

- Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) .

- Kinetic resolution : Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving (R)-isomer unreacted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.